3-Ethyl-2,6-dimethylquinolin-4-ol
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Overview
Description
3-Ethyl-2,6-dimethylquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl and methyl substituents at positions 3, 2, and 6, respectively, and a hydroxyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-dimethylquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-dimethylphenylamine with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-Ethyl-2,6-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-dimethylquinolin-4-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the ethyl and hydroxyl substituents, resulting in different chemical and biological properties.
4-Hydroxyquinoline: Similar hydroxyl group but lacks the ethyl and methyl substituents, leading to different reactivity and applications.
Uniqueness
3-Ethyl-2,6-dimethylquinolin-4-ol is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the hydroxyl group, enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-ethyl-2,6-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(3)14-12-6-5-8(2)7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLIMHJBTINSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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